4'-Hydroxytamoxifen

Catalog No.
S629089
CAS No.
82413-23-8
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxytamoxifen

CAS Number

82413-23-8

Product Name

4'-Hydroxytamoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-

InChI Key

DODQJNMQWMSYGS-QPLCGJKRSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O

Synonyms

4'-hydroxytamoxifen, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol, 4-hydroxy-tamoxifen, 4-hydroxytamoxifen, 4-hydroxytamoxifen, (E)-isomer, 4-hydroxytamoxifen, (Z)-isomer, 4-monohydroxytamoxifen, 4-OHT hydrotamoxifen, 4OH-tamoxifen, afimoxifene, hydroxytamoxifen, ICI 79280, para-hydroxytamoxifen, phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,, tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O

Potential for Topical Treatment of Breast Cancer

Research suggests that 4-OHT might be beneficial as a topical treatment for breast cancer, offering several advantages:

  • Targeted delivery: Topical application could deliver the drug directly to the breast tissue, potentially reducing systemic side effects associated with oral tamoxifen [].
  • Reduced systemic exposure: Lower systemic exposure could be beneficial for patients at higher risk for tamoxifen-related side effects, such as blood clots [].
  • Pre-surgical treatment: Studies indicate that topical 4-OHT might be effective in reducing tumor proliferation before surgery, potentially leading to less invasive procedures [].

Investigating Safety and Efficacy

Several ongoing research efforts are exploring the safety and efficacy of topical 4-OHT for various applications:

  • Clinical trials: Studies are investigating the effectiveness of 4-OHT gel compared to oral tamoxifen in pre-surgical treatment of ductal carcinoma in situ (DCIS), a non-invasive form of breast cancer [].
  • Mechanism of action: Research is ongoing to understand the specific mechanisms through which 4-OHT exerts its anti-tumor effects, including its interaction with estrogen receptors and other cellular pathways.
  • Long-term safety: Further research is needed to evaluate the long-term safety of topical 4-OHT, particularly regarding potential local skin reactions and any potential for systemic effects.

4'-Hydroxytamoxifen, also known as afimoxifene, is a selective estrogen receptor modulator belonging to the triphenylethylene class. It serves as an active metabolite of tamoxifen, primarily recognized for its role in breast cancer treatment. The chemical formula for 4'-hydroxytamoxifen is C26H29NO2, with a molar mass of approximately 387.52 g/mol. This compound exhibits both estrogenic and antiestrogenic activities, acting variably depending on the tissue type. It has been investigated for its potential use in treating conditions such as cyclical mastalgia and breast hyperplasia .

  • 4-OHT acts as a selective estrogen receptor modulator (SERM) [, ].
  • It can bind to estrogen receptors in certain tissues like breast tissue, but its effect varies depending on the tissue type [, ].
  • In breast tissue, 4-OHT acts as an antagonist, blocking the stimulatory effects of estrogen and potentially reducing the growth of breast cancer cells [, ].
  • Since 4-OHT is a metabolite of tamoxifen, extensive safety data is primarily available for tamoxifen itself [].
  • Tamoxifen is known to have some side effects, and further research is ongoing to fully understand the specific risks associated with 4-OHT [].
, primarily involving its interactions with estrogen receptors. When it binds to these receptors, it induces conformational changes that alter gene expression related to cell proliferation and differentiation. The compound can also participate in metabolic reactions, leading to the formation of other metabolites such as endoxifen, which is noted for its enhanced potency compared to tamoxifen itself .

The biological activity of 4'-hydroxytamoxifen is characterized by its dual role as an estrogen receptor agonist and antagonist. In certain tissues, it acts as an estrogen agonist promoting cell growth, while in others, it functions as an antagonist inhibiting estrogen's effects. This selective action is crucial in the treatment of hormone-dependent cancers, particularly breast cancer. Additionally, 4'-hydroxytamoxifen has been shown to antagonize estrogen-related receptors, further influencing its biological profile .

Several synthesis methods have been developed for 4'-hydroxytamoxifen:

  • McMurry Reaction: A stereoselective synthesis method that utilizes coupling reactions between aromatic aldehydes and other reagents to form the desired product.
  • Direct Hydroxylation: Involves the introduction of hydroxyl groups into the tamoxifen structure using various hydroxylating agents.
  • Chemical Modifications: Alterations to existing tamoxifen structures through various chemical pathways to yield 4'-hydroxytamoxifen.

These methods focus on achieving high stereoselectivity and yield in the production of this compound .

4'-Hydroxytamoxifen has several applications in medical science:

  • Breast Cancer Treatment: Primarily used in treating estrogen receptor-positive breast cancer due to its ability to modulate estrogen activity.
  • Topical Gel Formulation: Under development as a topical gel (tentative brand name TamoGel) aimed at treating breast hyperplasia and cyclical mastalgia.
  • Research Tool: Utilized in studies investigating estrogen receptor signaling pathways and the development of new therapeutic agents targeting similar pathways .

4'-Hydroxytamoxifen shares similarities with several compounds within the selective estrogen receptor modulator category. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
TamoxifenC26H29NOProdrug; converted into active metabolites including 4'-hydroxytamoxifen.
EndoxifenC26H31NO2More potent than tamoxifen; active metabolite of tamoxifen with enhanced efficacy.
RaloxifeneC23H24O3SPrimarily used for osteoporosis; exhibits tissue-selective properties similar to 4'-hydroxytamoxifen but different target tissues.
ToremifeneC26H28ClNO2Similar mechanism of action; used primarily in breast cancer treatment but with distinct pharmacokinetic properties.

4'-Hydroxytamoxifen's unique position arises from its specific interaction profiles and metabolic pathways that differentiate it from these similar compounds, particularly its role as a direct metabolite of tamoxifen with distinct therapeutic implications .

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.219829168 g/mol

Monoisotopic Mass

387.219829168 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98% (may contain up to 10% of the (E) isomer)A crystalline solid

MeSH Pharmacological Classification

Estrogen Antagonists

Metabolism Metabolites

4'-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Dates

Modify: 2023-08-15

Explore Compound Types